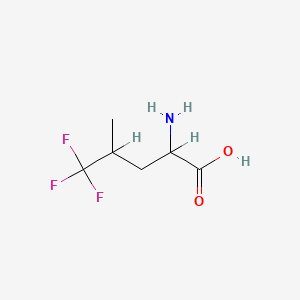

5,5,5-Trifluoroleucine

Descripción

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry Research

Fluorinated amino acids have become increasingly vital in the fields of chemical biology and medicinal chemistry. nih.govnih.gov Their unique properties, stemming from the inclusion of fluorine atoms, allow for the nuanced modulation of peptide and protein structure and function. rsc.org This has opened new avenues for designing hyperstable protein folds and directing specific protein-protein interactions. rsc.org The strategic incorporation of fluorine can enhance the metabolic stability and bioavailability of therapeutic peptides, making these modified amino acids valuable in drug development. numberanalytics.combohrium.com

Overview of Fluorine's Unique Contributions to Biomolecules

The utility of fluorine in biomolecular design is a result of its distinct characteristics. nih.gov As the most electronegative element, fluorine's presence in a molecule induces strong inductive effects, altering the acidity and basicity of nearby functional groups. fu-berlin.denih.gov This high electronegativity and the strength of the carbon-fluorine bond contribute to the increased stability of fluorinated compounds. nih.govnumberanalytics.com The substitution of hydrogen with fluorine, an atom with a small van der Waals radius, often results in minimal steric disruption while significantly impacting the electronic properties of the molecule. princeton.edu Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.comnumberanalytics.com These attributes make fluorine a powerful tool for fine-tuning the chemical and physical properties of biomolecules, such as enhancing their resistance to enzymatic degradation and modifying their binding affinities. rsc.org

Historical Context of Fluorinated Amino Acid Discovery and Application in Research

The exploration of fluorinated amino acids in research has a history rooted in the broader field of organofluorine chemistry. numberanalytics.com The development of the first drug containing fluorine in the mid-1950s, fludrocortisone, demonstrated the potential of fluorine to improve the biological properties of natural compounds. While the discovery of the first amino acids dates back much earlier, the synthesis and application of their fluorinated counterparts gained significant traction in recent decades. acs.org Advances in synthetic methodologies and the availability of new fluorinating agents have been crucial in producing a diverse array of fluorinated amino acids. numberanalytics.comrsc.org This has enabled their use in various research applications, from protein engineering to the development of antiviral and anti-tumor agents. nih.gov

5,5,5-Trifluoro-DL-leucine as a Leucine (B10760876) Analog for Research Applications

Among the various fluorinated amino acids, 5,5,5-Trifluoro-DL-leucine serves as a notable analog of the natural amino acid leucine. cymitquimica.comalkalisci.com This synthetic compound is utilized in biochemical research to probe and modify the structure and function of proteins and peptides. cymitquimica.com Its structural similarity to leucine allows for its incorporation into protein sequences, while the presence of the trifluoromethyl group introduces unique properties that researchers can leverage. alkalisci.comnih.gov

Rationale for Utilizing 5,5,5-Trifluoro-DL-leucine in Protein and Peptide Studies

The rationale for using 5,5,5-Trifluoro-DL-leucine in research stems from the unique effects of the trifluoromethyl group on peptide and protein properties. The high hydrophobicity of the fluorinated side chain can significantly enhance the thermal stability of proteins, particularly in structures like coiled-coils. alkalisci.comacs.org This "fluorous effect" can drive the self-assembly and stabilization of protein structures. princeton.edunih.gov

Furthermore, the incorporation of 5,5,5-Trifluoro-DL-leucine provides a sensitive probe for studying protein structure and dynamics using ¹⁹F NMR spectroscopy. nih.gov The fluorine nucleus has a distinct NMR signal that is highly sensitive to its local environment, offering valuable insights into protein folding, conformation, and interactions. nih.govomicsonline.org The altered electronic properties of the fluorinated side chain can also influence ligand binding and enzyme activity, making it a useful tool for designing proteins with novel functions. nih.govcaltech.edu Research has shown that the incorporation of fluorinated amino acids can affect the proteolytic resistance of peptides, a desirable trait for therapeutic applications. researchgate.netcaltech.edu

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGVJLGVINCWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346743 | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-72-5, 372-22-5 | |

| Record name | 5,5,5-Trifluoroleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2792-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5',5',5'-Trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 372-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5,5,5 Trifluoro Dl Leucine and Its Diastereomers

Stereoselective Synthesis of 5,5,5-Trifluoro-DL-leucine and its Enantiomers/Diastereomers

The controlled synthesis of specific stereoisomers of 5,5,5-Trifluoro-DL-leucine is crucial for their application in biological and pharmaceutical research. Various strategies have been developed to achieve this, ranging from asymmetric synthesis to enzymatic resolution.

Asymmetric Synthesis Strategies for Trifluoromethyl-Containing Amino Acids

Asymmetric synthesis provides a powerful tool for the enantioselective production of trifluoromethyl-containing amino acids. These methods often employ chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

One notable approach involves the use of chiral phase-transfer catalysts. nih.gov Novel cinchona alkaloid-derived catalysts have been successfully used to facilitate highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This method provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids and their corresponding γ-lactams with catalyst loadings as low as 0.2 to 5.0 mol%. nih.gov

Another strategy is the direct catalytic asymmetric synthesis of trifluoromethylated γ-amino esters and lactones through an umpolung reaction. nih.govacs.org This method utilizes new cinchonidinium salts and co-additives to activate trifluoromethyl imines as nucleophiles for reaction with acrylates or α,β-unsaturated lactones. nih.govacs.org This catalytic system, with loadings of 0.5 to 5.0 mol%, achieves high chemo-, regio-, diastereo-, and enantioselectivity, offering a versatile route to these valuable compounds. nih.govacs.org Furthermore, the use of epi-vinyl catalysts derived from cinchonidine (B190817) and quinine (B1679958) allows for the synthesis of either the (R)- or (S)-enantiomer with high efficiency. nih.govacs.org

The asymmetric construction of quaternary trifluoromethyl amino acids presents a greater synthetic challenge due to steric hindrance. rsc.org An iridium-catalyzed asymmetric α-allylation of an α-CF3 aldimino ester has been developed to address this. rsc.org This umpolung strategy can be combined with kinetic resolution to prepare a variety of enantioenriched quaternary trifluoromethyl β-, γ-, δ-, and ε-amino acids. rsc.org

| Catalyst/Method | Reactants | Product Type | Key Features |

| Chiral phase-transfer catalysts (Cinchona alkaloid-derived) | Trifluoromethyl imines, α,β-unsaturated N-acylpyrroles | Enantiomerically enriched trifluoromethylated γ-amino acids and γ-lactams | High chemo-, regio-, diastereo-, and enantioselectivity; low catalyst loading. nih.gov |

| Cinchonidinium salts and co-additives | Trifluoromethyl imines, acrylates or α,β-unsaturated lactones | Enantiomerically enriched trifluoromethylated γ-amino esters/lactones | Direct asymmetric synthesis via umpolung reaction; access to both (R) and (S) enantiomers. nih.govacs.org |

| Iridium-catalyzed asymmetric α-allylation | α-CF3 aldimino ester | Enantioenriched quaternary trifluoromethyl β-, γ-, δ-, and ε-amino acids | Overcomes steric hindrance in the synthesis of quaternary amino acids. rsc.org |

Chemoenzymatic Synthesis and Resolution Techniques for Diastereomers

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure amino acids. These techniques are particularly useful for resolving diastereomeric mixtures.

A common approach involves the enzymatic resolution of a racemic mixture. For instance, racemic N-acylated hexafluoroleucine has been resolved using porcine kidney Acylase I. google.com Similarly, commercially available 5,5,5-trifluoroleucine and 4,4,4-trifluorovaline can be acetylated and then resolved with Acylase I to yield the α-S amino acids with high enantiomeric purity. google.com

Another strategy involves a derivatization approach to separate diastereomers. Racemic this compound has been separated by N-protection, reduction of the carboxylic acid, a change of N-protection, and subsequent re-oxidation to the acid. researchgate.net Appropriately derivatized trifluoroamino acids can also be separated into enantiomeric pairs by flash column chromatography, followed by further resolution with porcine kidney acylase I to obtain all four pure diastereomers. google.com

A practical and efficient method for the resolution of all four diastereomers of 4,4,4-trifluorovaline and this compound has been developed. researchgate.net This involves derivatization and chromatographic separation, followed by enzymatic resolution.

Incorporation into Peptides and Proteins

The unique properties of 5,5,5-Trifluoro-DL-leucine make it a valuable non-canonical amino acid for modifying the structure and function of peptides and proteins. Its incorporation can enhance thermal stability and introduce novel functionalities. alkalisci.comgoogle.com

Biosynthetic Incorporation in Prokaryotic and Mammalian Expression Systems

The residue-specific incorporation of non-canonical amino acids (ncAAs) like this compound into proteins can be achieved in both prokaryotic and mammalian expression systems. nih.govnih.gov This method typically relies on auxotrophic host strains that cannot synthesize a particular canonical amino acid, allowing its replacement with a structural analog. nih.gov

In Escherichia coli, an isoleucine auxotroph has been used to incorporate a fluorinated isoleucine analog, demonstrating the feasibility of this approach. nih.gov More than 93% of the isoleucine residues were replaced, and the resulting protein was functional. nih.gov Similarly, this compound has been incorporated into proteins in bacterial systems. google.com However, the efficiency of incorporation and the yield of the modified protein can be low. For example, the incorporation of 5,5,5-trifluoro-L-leucine into several proteins resulted in low protein titers and marginal incorporation efficiencies of 2-7%. nih.gov

Mammalian cells, which are naturally auxotrophic for essential amino acids like methionine and tryptophan, can also be used for the proteome-wide incorporation of reactive analogs. nih.gov

| Expression System | Method | Key Findings |

| Escherichia coli (isoleucine auxotroph) | Residue-specific incorporation | >93% replacement of isoleucine with a fluorinated analog; functional protein produced. nih.gov |

| Bacterial systems | Residue-specific incorporation | Incorporation of this compound demonstrated. google.com |

| Prokaryotic systems | Residue-specific incorporation | Low protein titers and marginal incorporation efficiencies (2-7%) for 5,5,5-trifluoro-L-leucine. nih.gov |

| Mammalian cells | Residue-specific incorporation | Feasible for essential amino acids. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the site-specific incorporation of non-canonical amino acids, including 5,5,5-Trifluoro-DL-leucine, into peptides. silantes.comresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. silantes.comresearchgate.net

The use of protecting groups for the Nα-amino function, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), is central to SPPS. beilstein-journals.org The Fmoc/t-Bu strategy is now the most widely used method. nih.gov Boc-protected 5,5,5-α-S-trifluoroleucine has been synthesized for use in SPPS. google.com

SPPS offers precise control over the peptide sequence, allowing for the exact placement of this compound. silantes.comresearchgate.net This is crucial for studying the effects of this modification on peptide structure and function. For example, a model peptide was synthesized via SPPS to determine the α-helix propensity of (2S,3S)-5,5,5-trifluoroisoleucine. researchgate.netnih.gov

The process of SPPS involves repeated cycles of deprotection of the N-terminal protecting group, activation of the incoming amino acid's carboxyl group, and coupling to the N-terminus of the resin-bound peptide. beilstein-journals.org After the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed. silantes.com

Genetic Code Expansion for Non-Canonical Amino Acid Incorporation

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's translational machinery. nih.gov

The process involves introducing a unique codon, often an amber stop codon (UAG), at the desired site of ncAA incorporation in the gene of interest. nih.gov The orthogonal aaRS charges the ncAA onto the orthogonal tRNA, which has an anticodon that recognizes the unique codon. During translation, the ribosome incorporates the ncAA at that specific site. nih.gov

To date, over 300 different ncAAs have been incorporated into proteins using GCE. biorxiv.org While specific examples of using a dedicated orthogonal pair for 5,5,5-Trifluoro-DL-leucine are not detailed in the provided context, the general principles of GCE are well-established and applicable. The development of an engineered aaRS-tRNA pair specific for 5,5,5-Trifluoro-DL-leucine would allow for its precise, site-specific incorporation into proteins in both prokaryotic and eukaryotic cells, opening up new avenues for protein engineering and functional studies. nih.govnih.gov

Impact on Protein Structure and Function: an Academic Perspective

Conformational and Structural Perturbations in Fluorinated Proteins

The introduction of the trifluoromethyl group in TFL in place of the methyl groups of leucine (B10760876) can induce subtle yet significant changes in the local and global structure of a protein.

Effects on Secondary and Higher-Order Protein Structures

However, at the level of quaternary structure, TFL can enhance protein assembly. In the case of the GCN4-p1d leucine zipper peptide, substitution with TFL at the 'd' positions of the heptad repeat, which are crucial for the dimer interface, leads to a more stable coiled-coil dimer. core.ac.uknih.gov This suggests that while the fundamental fold is maintained, the interactions driving the association of protein subunits can be strengthened.

Minimally Perturbing Nature of Fluorination for Protein Structure

This structural conservation is critical for preserving the biological function of the protein. For example, a fluorinated version of the DNA-binding peptide GCN4-bZip was found to bind to its target DNA sequence with the same affinity and specificity as the natural protein, demonstrating that the structural integrity of the DNA-binding domain was not compromised by the fluorination. nih.gov The ability of TFL to increase stability without significantly altering the native conformation makes it a valuable tool for creating more robust proteins. nih.govnih.gov

Modulation of Protein Stability and Dynamics

The incorporation of 5,5,5-Trifluoro-DL-leucine has been consistently shown to enhance the stability of proteins against various denaturing conditions. springernature.comresearchgate.netnih.govresearchgate.net

Thermodynamic Stability Enhancements (e.g., Thermal and Chemical Denaturation)

Proteins containing TFL exhibit significantly increased resistance to both thermal and chemical denaturation. springernature.comresearchgate.netcore.ac.uknih.gov In studies involving the GCN4-p1d peptide, the replacement of four leucine residues with TFL resulted in a remarkable 13°C increase in the thermal melting temperature (Tm), the temperature at which 50% of the protein is unfolded. core.ac.uknih.gov Similarly, in another coiled-coil peptide, A1, the incorporation of TFL led to an 11°C increase in Tm. nih.gov

This enhanced stability is also evident in the increased resistance to chemical denaturants like guanidine (B92328) hydrochloride (GuHCl). core.ac.uk The free energy of folding for the fluorinated GCN4-p1d was found to be 0.5-1.2 kcal/mol greater than that of the non-fluorinated version, indicating a thermodynamically more stable structure. core.ac.uknih.gov The degree of stabilization often correlates with the extent of fluorination, with a higher number of TFL substitutions leading to greater stability. google.com

| Protein System | Modification | Observed Stability Increase | Reference |

|---|---|---|---|

| GCN4-p1d | 4 Leu → TFL | ΔTm = +13°C | core.ac.uknih.gov |

| GCN4-p1d | 4 Leu → TFL | ΔΔGfolding = 0.5-1.2 kcal/mol | core.ac.uknih.gov |

| A1 peptide | Leu → (2S,4R)-TFL | ΔTm = +11°C | nih.gov |

| A1 peptide | Leu → (2S,4S)-TFL | ΔTm = +11°C | nih.gov |

Influence on Proteolytic Degradation Resistance

The introduction of fluorinated amino acids can also enhance a protein's resistance to proteolytic degradation, a crucial factor for therapeutic proteins. springernature.comresearchgate.netnih.govresearchgate.net While the peptide bond itself is not modified, the presence of the bulky and electron-withdrawing trifluoromethyl group in the side chain can hinder the recognition and binding of proteases to their substrate cleavage sites. researchgate.net

The position of the fluorinated residue is critical in determining the extent of protection against proteolysis. researchgate.net Studies have shown that incorporating bulky fluorinated residues like hexafluoroleucine or trifluoroisoleucine can effectively shield polypeptides from enzymatic cleavage. researchgate.net While direct studies on the proteolytic stability of proteins containing specifically 5,5,5-Trifluoro-DL-leucine are part of a broader research area, the general principle of steric hindrance by fluorinated side chains suggests a similar protective effect. caltech.educaltech.edu However, it is important to note that the impact of fluorination on proteolytic stability can be complex and depends on both the specific protease and the context of the protein structure. caltech.educaltech.edu

Alterations in Hydration Properties and Water Networks within Proteins

The hydration shell surrounding a protein is integral to its structure, dynamics, and function. pnas.orgnih.gov The incorporation of TFL can significantly alter the properties of this hydration layer. pnas.org The trifluoromethyl group, with its strong dipole moment, exerts an electrostatic drag on neighboring water molecules. pnas.orgnih.gov This interaction slows down the motion of water at the protein surface compared to its hydrocarbon counterpart. pnas.org

Enzymatic Activity and Functional Modulation in Fluorinated Biomacromolecules

Effects on Enzyme Inhibition and Substrate Affinity

5,5,5-Trifluoro-DL-leucine can act as an antimetabolite, interfering with normal cellular processes by mimicking natural leucine while introducing fluorine's distinctive effects. This mimicry allows it to interact with enzymes that normally bind leucine, leading to inhibition or altered substrate processing.

Research in Saccharomyces cerevisiae has provided insights into how this analog affects amino acid transport systems. The general amino acid permease (Gap1p) and the Bap2p permease are involved in the transport of various amino acids, including phenylalanine and leucine. Studies have shown that 5,5,5-Trifluoro-DL-leucine can inhibit the uptake of phenylalanine, indicating it competes for binding to these permeases. nih.gov In yeast strains where the BAP2 gene is deleted, the inhibitory effect of trifluoroleucine on phenylalanine uptake is almost completely lost, demonstrating that Bap2p is a significant transporter for this analog. nih.gov

Furthermore, in the leucine biosynthesis pathway of S. cerevisiae, the enzyme α-isopropylmalate synthase, encoded by the LEU4 and LEU9 genes, is a key regulatory point. This enzyme is subject to feedback inhibition by leucine. yeastgenome.org Dominant mutations in the LEU4 gene can confer resistance to 5,5,5-trifluoro-DL-leucine. These mutant enzymes are insensitive to the feedback inhibition normally exerted by leucine, suggesting that trifluoroleucine can typically mimic leucine's inhibitory effect on the wild-type enzyme. yeastgenome.org

While not 5,5,5-Trifluoro-DL-leucine, a study on a closely related fluorinated amino acid, D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI), a trifluorinated isoleucine analog, further illustrates the impact on enzyme-substrate interactions. The study measured the rate of activation of 5TFI by the E. coli isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for attaching isoleucine to its transfer RNA during protein synthesis. The results showed that the specificity constant (kcat/Km) for 5TFI was 134 times lower than that for the natural amino acid, isoleucine. caltech.edunih.gov This significant reduction in affinity and/or catalytic efficiency highlights how the trifluoromethyl group can negatively affect the recognition and processing by aminoacyl-tRNA synthetases.

Table 1: Effects of 5,5,5-Trifluoro-DL-leucine on Enzyme Activity and Substrate Binding

| Organism/System | Enzyme/Protein | Observed Effect | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Bap2p (Amino Acid Permease) | Competitively inhibits phenylalanine uptake, indicating binding to the permease. | nih.gov |

| Saccharomyces cerevisiae | α-isopropylmalate synthase (Leu4p) | Acts as a feedback inhibitor (mutants resistant to it are insensitive to leucine feedback). | yeastgenome.org |

Retention and Alteration of Biological Activity

Despite the potential for reduced affinity in enzymatic processes, the incorporation of 5,5,5-trifluoroleucine and its analogs into the structure of proteins does not necessarily abolish their biological activity. In many cases, the resulting fluorinated proteins can fold into stable, functional structures, sometimes with enhanced properties. caltech.edunih.gov

The introduction of amino acids bearing terminal trifluoromethyl groups has been shown to increase the thermal stability of proteins and enhance their resistance to chemical denaturants. google.com This stabilizing effect is attributed to the unique hydrophobic and lipophobic character that fluorine imparts. google.com For instance, substituting leucine residues with this compound in the d-positions of the leucine zipper peptide GCN4-p1 was found to increase the thermal stability of the coiled-coil structure. caltech.edu

A compelling example of functional retention comes from a study where a trifluorinated isoleucine analog (5TFI) was used to replace over 93% of the isoleucine residues in the cytokine murine interleukin-2 (B1167480) (mIL-2). caltech.edunih.gov The biological activity of the resulting fluorinated mIL-2 was assessed by its ability to stimulate cell proliferation. The results indicated that the fluorinated protein retained its full biological function. caltech.edunih.gov While the concentration required to elicit half of the maximal response (EC₅₀) was slightly higher for the fluorinated version (3.87 ng/ml) compared to the wild-type (2.70 ng/ml), the maximum proliferative response was equivalent for both proteins. This demonstrates that the fluorinated cytokine could fold correctly and interact with its receptor to trigger the downstream biological pathway, albeit with slightly altered potency. caltech.edunih.gov

Biochemical and Metabolic Research of 5,5,5 Trifluoro Dl Leucine

Effects on Amino Acid Metabolism and Biosynthetic Pathways

5,5,5-Trifluoro-DL-leucine is a fluorinated analog of the amino acid L-leucine. glpbio.commedchemexpress.com Its structural similarity allows it to interact with metabolic pathways that normally involve leucine (B10760876). In microorganisms like Salmonella typhimurium and Saccharomyces cerevisiae, it has been shown to inhibit the activity of α-isopropylmalate synthase, the first enzyme specific to the leucine biosynthesis pathway. nih.govasm.org The compound can also be attached to leucine transfer RNA (tRNA), as demonstrated in S. typhimurium, where it protected about 70% of leucine tRNA from periodate (B1199274) oxidation. nih.gov However, its effects can be differential; for instance, in S. typhimurium, it repressed the isoleucine-valine biosynthetic enzymes but did not affect the derepression of leucine biosynthetic enzymes in leucine-limited conditions. nih.govnih.gov

In many microorganisms, the biosynthesis of amino acids is regulated by feedback inhibition, where the final product of the pathway inhibits the activity of an early enzyme in that same pathway. The leucine biosynthetic pathway in Saccharomyces cerevisiae is controlled in this manner, with L-leucine inhibiting the key enzyme α-isopropylmalate synthase. frontiersin.orgtandfonline.com 5,5,5-Trifluoro-DL-leucine, as a leucine analog, can mimic this effect and inhibit the enzyme, thereby halting cell growth. nih.govasm.org

This inhibitory property is exploited by researchers to select for and isolate mutants that are resistant to the compound. researchgate.netresearchgate.net Such resistance is typically the result of a mutation that makes the biosynthetic pathway, particularly the enzyme α-isopropylmalate synthase, insensitive to feedback inhibition by both L-leucine and its trifluoro-analog. tandfonline.comresearchgate.net These resistant mutants can continue to synthesize leucine even in the presence of 5,5,5-Trifluoro-DL-leucine, allowing them to grow while the wild-type cells are inhibited. tandfonline.com This method has been successfully used to isolate mutants from various yeasts, including those used for brewing sake, wine, and beer. researchgate.nettandfonline.com

Alpha-isopropylmalate synthase (α-IPMS) is the rate-limiting enzyme in the L-leucine biosynthesis pathway and is the primary site of feedback regulation. tandfonline.comtandfonline.com In Saccharomyces cerevisiae, this enzyme is predominantly encoded by the LEU4 gene, which accounts for about 80-85% of the total α-IPMS activity in wild-type cells. yeastgenome.orgnih.gov A second, paralogous gene, LEU9, encodes a minor isoform of the enzyme. yeastgenome.orgnih.gov

The activity of the Leu4p enzyme is allosterically inhibited by the end-product, L-leucine. yeastgenome.org Research has consistently shown that resistance to 5,5,5-Trifluoro-DL-leucine is overwhelmingly caused by dominant mutations within the LEU4 gene. researchgate.netnih.govnih.gov These mutations result in a structurally altered α-IPMS enzyme that is no longer sensitive to feedback inhibition by L-leucine. tandfonline.comnih.gov This desensitization of the enzyme allows for the continuous and unregulated synthesis of α-isopropylmalate, the first step in the leucine pathway. asm.org Several studies have identified specific mutations in the LEU4 gene that confer this resistance, often located in a regulatory region of the enzyme. nih.govtandfonline.comnih.gov While the Leu4p homodimer is sensitive to leucine, the Leu9p homodimer is resistant, highlighting the diversified roles of these paralogous enzymes. nih.gov

Cellular Responses and Physiological Impact in Biological Systems

The introduction of 5,5,5-Trifluoro-DL-leucine into a biological system elicits significant cellular responses, primarily centered around the leucine biosynthetic pathway. The compound's ability to inhibit growth provides a strong selective pressure for the emergence of resistant mutants, which exhibit altered metabolic profiles. nih.govasm.org

The isolation of mutants resistant to 5,5,5-Trifluoro-DL-leucine is a standard technique in microbial genetics. asm.orgfrontiersin.org The process typically involves treating a population of microorganisms with a mutagen, such as ethyl methanesulfonate (B1217627) (EMS), and then plating the cells on a minimal medium containing a concentration of 5,5,5-Trifluoro-DL-leucine that is toxic to wild-type cells. frontiersin.orgtandfonline.com Only the cells that have acquired a resistance mutation can grow and form colonies. frontiersin.org

Characterization of these resistant mutants has revealed that the resistance is most often a dominant trait conferred by specific mutations in the LEU4 gene. nih.govnih.gov DNA sequencing of the LEU4 gene from various resistant mutants has identified several key amino acid substitutions that result in an α-IPMS enzyme that is insensitive to leucine feedback inhibition. nih.govnih.gov In some cases, the mutant enzyme is also resistant to inactivation by Coenzyme A, another control mechanism. nih.gov

| Mutant Strain/Allele | Organism | Mutation(s) in Leu4p (α-IPMS) | Effect on Feedback Inhibition |

| TFL20 | Saccharomyces cerevisiae (sake yeast) | Asp578Tyr | Released from feedback inhibition by L-leucine. tandfonline.com |

| 18-T55 | Saccharomyces cerevisiae (awamori yeast) | Ser542Phe/Ala551Val | Less sensitive to feedback inhibition by L-leucine. tandfonline.comnih.gov |

| T25 | Saccharomyces cerevisiae (hibiscus yeast) | Gly516Ser | Less sensitive to feedback inhibition by L-leucine. frontiersin.org |

| FSC2.4 | Saccharomyces cerevisiae | Codon deletion near the 3' end of the LEU4 ORF | Insensitive to feedback inhibition by leucine. nih.gov |

| Various | Saccharomyces cerevisiae | N515D/S520P/S542F/A551D/A551V | Negative feedback regulation by L-leucine almost lost. nih.gov |

A direct physiological consequence of the feedback-resistant α-IPMS in these mutants is the overproduction of L-leucine. researchgate.net Since the enzyme is no longer inhibited by its end-product, the biosynthetic pathway remains continuously active, leading to the synthesis of leucine far in excess of the cell's requirements. nih.govasm.org This surplus of leucine accumulates intracellularly and is often excreted into the surrounding medium. nih.govtandfonline.com

The overproduction is not limited to leucine itself. The increased flow through the pathway also leads to higher concentrations of pathway intermediates, such as α-ketoisocaproate. tandfonline.com This intermediate is a precursor for other metabolites, notably isoamyl alcohol, a key flavor component in many fermented beverages. tandfonline.comnih.gov Consequently, mutants resistant to 5,5,5-Trifluoro-DL-leucine are often found to produce and excrete significantly higher levels of both leucine and isoamyl alcohol compared to their wild-type counterparts. researchgate.nettandfonline.comtandfonline.com For example, the resistant mutant TFL20 produced several times more intracellular leucine than the wild-type strain. tandfonline.com Similarly, mutants derived from an awamori yeast strain also showed a significant increase in intracellular L-leucine. nih.gov

| Strain | Organism | Condition | Relative Intracellular Leucine Production (Mutant vs. Wild-Type) |

| TFL20 | Saccharomyces cerevisiae | 12 hours cultivation | 3.1 times higher tandfonline.com |

| TFL20 | Saccharomyces cerevisiae | 18 hours cultivation | 5.5 times higher tandfonline.com |

| TFL20 | Saccharomyces cerevisiae | 24 hours cultivation | 4.6 times higher tandfonline.com |

| 18-T55 | Saccharomyces cerevisiae (awamori yeast) | - | Accumulated a higher amount of L-leucine tandfonline.comnih.gov |

Advanced Spectroscopic and Computational Research on 5,5,5 Trifluoro Dl Leucine and Fluorinated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The incorporation of fluorinated amino acids, such as 5,5,5-Trifluoro-DL-leucine, into peptides and proteins provides a powerful tool for investigating biological systems. researchgate.netfu-berlin.de The unique properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of the sensitivity of ¹H), the ¹⁹F nucleus offers significant advantages for studying protein structure, dynamics, and interactions. nih.govacs.org A key benefit is the absence of endogenous fluorine in most biological systems, which eliminates background signals and allows for clear, unambiguous detection of the labeled protein. acs.orgnih.gov This enables the use of simple one-dimensional (1D) ¹⁹F NMR spectra to monitor changes in protein conformation and function, even in complex environments. ed.ac.uk

¹⁹F NMR as an Environmentally Sensitive Reporter for Protein Structure and Dynamics

The trifluoromethyl (CF₃) group of 5,5,5-Trifluoro-DL-leucine serves as a highly sensitive reporter on the local protein environment. The ¹⁹F chemical shift is exquisitely sensitive to its surroundings, including van der Waals packing, local electrostatic fields, and solvent exposure. nih.govnih.gov This sensitivity stems from the influence of the local environment on the fluorine lone-pair electrons, which results in a wide chemical shift window of approximately 300 ppm. ed.ac.uk Consequently, subtle changes in a protein's tertiary or quaternary structure, or its interaction with ligands, can induce significant and easily detectable changes in the ¹⁹F NMR spectrum. nih.govacs.org

The utility of ¹⁹F NMR extends to studying proteins that are too large or unstable for complete structure determination by other methods. nih.gov By strategically incorporating a fluorinated analog like 5,5,5-Trifluoro-DL-leucine, researchers can map structural changes and functional states. nih.govnih.gov For example, studies on dihydrofolate reductase containing 6-fluorotryptophan showed that upon binding of the cofactor NADPH or an inhibitor, the ¹⁹F NMR resonances increased in dispersion and sharpened, indicating a reduction in conformational dynamics. acs.org This highlights the power of the ¹⁹F probe to report on the dynamic nature of proteins.

Chemical Shift Sensitivity to Local Environments and Conformational Changes

The ¹⁹F chemical shift of a trifluoromethyl group is profoundly influenced by its immediate environment, making it an ideal probe for detecting conformational changes in proteins. nih.govnih.gov This extreme sensitivity allows ¹⁹F NMR to resolve distinct protein conformers or states that might otherwise be indistinguishable. nih.gov The chemical shift is primarily governed by local factors, such as van der Waals interactions and electrostatic fields, rather than long-range effects. nih.gov

The magnitude of the chemical shift dispersion can be remarkable. For instance, ¹⁹F NMR resonances arising from fluorophenylalanine and fluorotryptophan in proteins have been observed to span as much as 10–20 ppm, reflecting the diverse microenvironments within the folded structure. nih.gov This sensitivity is crucial for monitoring ligand binding, protein folding, and allosteric transitions. nih.gov When a protein undergoes a conformational change, the environment around the ¹⁹F label is altered, leading to a corresponding change in its chemical shift. By observing which ¹⁹F resonances are perturbed, researchers can map the regions of the protein that are involved in the conformational transition. nih.gov

Novel ¹⁹F probes are being developed to further amplify this effect. For example, a monofluoroethyl probe demonstrated a dramatically increased chemical shift dispersion of ~9 ppm when used to study a large membrane transporter, enabling the detection of previously unresolved conformational states. acs.orgacs.org Similarly, incorporating a trifluoromethyl group into a cyclohexane ring leverages the distinct axial and equatorial environments to enhance chemical shift dispersion, allowing for better resolution of protein states. proceedings.science

The following table illustrates the chemical shift sensitivity of a trifluoromethyl probe conjugated to the tripeptide glutathione in various solvent environments, demonstrating the significant changes that polarity can induce.

| Solvent Composition (Methanol:Water) | Chemical Shift (ppm) of BTFMA-Glutathione |

| 4:1 (Less Polar) | -65.0 |

| 1:1 | -64.5 |

| 1:4 (More Polar) | -64.2 |

This interactive table is based on data trends described in studies comparing the chemical shift sensitivity of trifluoromethyl probes in varying solvent polarities. nih.gov

Relaxation Experiments and Distance Measurements in Fluorinated Proteins

Beyond chemical shifts, ¹⁹F NMR relaxation experiments provide valuable information on protein dynamics and can be used for distance measurements. acs.org Parameters such as the longitudinal (T₁) and transverse (T₂) relaxation times of the ¹⁹F nucleus are sensitive to molecular motion and interactions. ed.ac.uk For example, transverse relaxation rates (R₂) reflect the tumbling rates of proteins in solution, which can be affected by aggregation or transient interactions. ed.ac.uk

A particularly powerful technique is the use of Paramagnetic Relaxation Enhancement (PRE). In a PRE experiment, a paramagnetic center, such as a nitroxide spin label (e.g., MTSL) or a chelated metal ion, is introduced at a specific site in the protein. ed.ac.uknih.gov This paramagnetic center enhances the relaxation rates of nearby nuclear spins in a distance-dependent manner, proportional to 1/r⁶, where r is the distance between the ¹⁹F nucleus and the paramagnetic center. nih.gov

This effect can be used as a "molecular ruler" to measure distances up to approximately 25 Å. ed.ac.uknih.gov By measuring the increase in the transverse ¹⁹F relaxation rate (Γ₂), the average distance between the fluorine probe and the paramagnetic label can be determined. nih.gov This approach is invaluable for obtaining long-range distance restraints that define the three-dimensional structures of protein assemblies. nih.gov For example, ¹⁹F-PRE has been successfully used to measure intersubunit distances in a pentameric ligand-gated ion channel. nih.gov

PRE can also be used to significantly shorten NMR experiment times by reducing the T₁ relaxation time, which allows for more rapid data acquisition with minimal impact on signal line width. nih.govrsc.org

| Fluorinated Residue | Paramagnetic Label Position | PRE-Derived Distance (Å) |

| 4-F Phe4 | S52C-MTSL | 23.9 ± 3.1 |

| 4-F Phe54 | S52C-MTSL | 16.1 ± 1.4 |

| 4-F Phe80 | S52C-MTSL | 15.7 ± 0.8 |

This interactive table presents data from a ¹⁹F PRE study on the protein CV-N, demonstrating the measurement of specific distances between fluorinated phenylalanine residues and a spin label at position 52. nih.gov

In-cell ¹⁹F NMR Spectroscopy

In-cell NMR spectroscopy is a powerful technique for studying proteins in their native cellular environment, providing insights into folding, interactions, and function within living cells. nih.govresearchgate.net However, conventional ¹H-¹⁵N NMR experiments are often hampered by severe line broadening that occurs when proteins interact with large cellular components, rendering them "NMR-invisible". nih.govnih.gov

¹⁹F NMR overcomes this major challenge. nih.gov Because fluorine is absent from native biological molecules, ¹⁹F NMR spectra are free of background signals. acs.orgacs.org This allows for the clear detection of fluorinated proteins even when their signals are broad. nih.gov This capability has enabled the direct observation of globular proteins in human cells that were completely undetectable using standard NMR methods. acs.orgnih.gov

Researchers have developed straightforward methods to biosynthetically incorporate various fluorinated amino acids into proteins expressed directly in human cells, achieving incorporation efficiencies of up to 60%. nih.govacs.org This allows for the study of protein-ligand and protein-protein interactions inside the cell. nih.gov For instance, in-cell ¹⁹F NMR has been used to observe the interaction between carbonic anhydrase 2 and its inhibitors and to quantify the stability of a protein dimer in both E. coli and Xenopus laevis oocytes. acs.orgnih.gov These studies reveal how the complex and crowded intracellular environment affects protein interactions. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular dynamics (MD) simulations, are essential for providing an atomistic understanding of the behavior of fluorinated proteins. acs.org These simulations complement experimental data from techniques like NMR by offering insights into the dynamic motions and interactions that govern protein structure and function. nih.gov An accurate force field—a set of mathematical functions and parameters that describes the potential energy of the system—is fundamental to the success of these simulations. nih.govwustl.edu

Molecular Dynamics Simulations of Fluorinated Amino Acids and Peptides

Molecular dynamics simulations allow researchers to model the conformational dynamics of proteins containing fluorinated amino acids like 5,5,5-Trifluoro-DL-leucine at an atomic level. biorxiv.org A significant challenge has been the development of accurate force field parameters for these non-canonical amino acids. biorxiv.org Recent efforts have focused on creating and validating parameters for fluorinated residues that are compatible with widely used protein force fields such as AMBER and CHARMM. nih.govbiorxiv.org

These specialized force fields enable simulations that can accurately maintain the expected conformational propensities of peptides and proteins over microsecond timescales. biorxiv.org For example, parameters for several fluorinated aromatic amino acids have been developed for the AMBER ff15ipq force field, which have been validated by showing that simulations can reproduce experimental data. biorxiv.org

Computational studies play a crucial role in understanding how fluorination impacts protein stability and interactions. researchgate.netacs.org Fluorinated amino acids are known to enhance the thermodynamic stability of proteins, an effect attributed primarily to the increased hydrophobic surface area buried upon folding. springernature.com MD simulations can be used to explore how fluorinated side chains interact with surrounding residues and with water molecules. acs.org Simulations have shown that fluorine substituents can structure water networks within protein binding pockets and that hydrogen-bond-like interactions between organic fluorine and water can influence hydration free energies. acs.org This detailed computational analysis helps to disentangle the complex and often competing effects that fluorine substitution has on the molecular properties of a protein. acs.org

Quantum Chemical Calculations and Force Field Development for Fluorinated Systems

The introduction of fluorine into amino acids like leucine (B10760876) dramatically alters their electronic properties, necessitating the use of sophisticated computational methods to accurately model their behavior. Quantum chemical (QC) calculations are fundamental to understanding the intramolecular and intermolecular forces at play. These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for predicting the stability and reactivity of fluorinated compounds emerginginvestigators.org. For instance, QC studies on fluorinated molecules can reveal how the high electronegativity of fluorine influences the compound's chemical properties, often leading to enhanced stability emerginginvestigators.org.

The insights from quantum chemistry are essential for the development of accurate force fields, which are collections of parameters used in molecular mechanics (MM) simulations to calculate the potential energy of a system of atoms. These simulations are vital for studying large biomolecular systems like proteins. However, standard force fields are often not adequate for fluorinated molecules due to the unique properties of the fluorine atom.

To address this, specialized force field parameters have been developed for various fluorinated amino acids. These parameters are often tailored for specific force fields like AMBER (Assisted Model Building with Energy Refinement). For example, parameters for fluorinated aromatic amino acids have been developed for the AMBER ff15ipq protein force field. This process involves deriving atomic charges using methods like the implicitly polarized charge (IPolQ) scheme and defining unique bond, angle, and torsion terms acs.orgnih.govnih.gov. The goal is to create parameters that can accurately reproduce experimental data and high-level quantum mechanical calculations, enabling reliable molecular dynamics (MD) simulations of fluorinated proteins acs.orgnih.gov.

The development process for these force fields is meticulous. It often involves generating a set of conformations for the fluorinated amino acid, typically as a dipeptide with capping groups, and then using iterative procedures to refine the atomic charges and bonded parameters acs.orgbiorxiv.org. The accuracy of these new force fields is then validated by running simulations of benchmark peptides and proteins and comparing the results with experimental data, such as that from ¹⁹F NMR nih.gov.

While much of the recent focus has been on aromatic fluorinated amino acids, parameters for apolar, non-aromatic fluorinated amino acids are also available for force fields like AMBER ff14SB nih.govbiorxiv.org. These developments are crucial for studying proteins containing aliphatic fluorinated residues like 5,5,5-Trifluoro-DL-leucine.

Table 1: Comparison of Quantum Mechanics and Molecular Mechanics Methods for Fluorinated Systems

| Method Type | Recommended for | Rationale |

| MPWLYP functional (QM) | Moderate fluorine bonding systems | Performs well in reproducing fluorine bonding energies obtained at the rigorous MP2/aug-cc-pVDZ level of theory acs.orgnih.govresearchgate.net. |

| MMFF94 force field (MM) | Large fluorine bonding systems | One of the few MM methods that performs well in reproducing fluorine bonding energies acs.orgnih.govresearchgate.net. |

Understanding Fluorine's Role in Protein-Ligand Binding and Protein-Protein Interactions

The substitution of hydrogen with fluorine in amino acids can significantly impact protein-ligand and protein-protein interactions, a property that is extensively exploited in medicinal chemistry and protein design nih.govrsc.org. Fluorine's unique properties, including its high electronegativity, small size, and the stability of the C-F bond, allow it to modulate molecular interactions in various ways nih.govnih.gov.

One of the key roles of fluorine is its ability to form favorable interactions with various functional groups in proteins. While organic fluorine is a poor hydrogen bond acceptor, it can participate in short-contact interactions, sometimes referred to as "fluorine bonding," with both polar and hydrophobic groups acs.orgnih.govnih.gov. These interactions, though modest in strength individually, can collectively contribute to binding affinity acs.orgnih.govresearchgate.net. For example, fluorine can interact with protein amides, phenyl moieties, and other functional groups like guanidinium, sulphydryl, hydroxyl, and carboxyl groups acs.org.

Multipolar interactions involving fluorine are also significant. The C-F bond has a substantial dipole moment, which can lead to favorable orthogonal multipolar interactions with carbonyl groups (C=O) in the protein backbone soci.orgrsc.org. These interactions have been observed to enhance the binding affinity of inhibitors to their target proteins nih.govsoci.org.

The introduction of fluorinated residues can also enhance protein stability. Studies have shown that incorporating highly fluorinated analogs of hydrophobic amino acids, such as hexafluoroleucine, can increase a protein's resistance to thermal and chemical denaturation nih.govtandfonline.com. This increased stability is often attributed to the increased hydrophobicity of the fluorinated side chains and the resulting increase in the buried hydrophobic surface area upon folding nih.govnih.gov.

Furthermore, fluorine can influence protein-protein interactions by creating a "fluorous effect." This refers to the tendency of highly fluorinated molecules to self-associate, which could potentially be harnessed to direct specific protein-protein recognition at interfaces nih.gov. However, the evidence for a dominant fluorous effect in driving protein stability and interactions is still being debated, with some studies suggesting that the increased hydrophobic volume is the primary contributor nih.govnih.gov.

It is important to note that the effects of fluorination are not always straightforward to predict. Fluorine can also disrupt favorable interactions, such as π-stacking in aromatic systems, which could unfavorably impact binding affinity acs.org. Therefore, the rational design of fluorinated ligands and proteins requires careful consideration of the local environment and the specific interactions involved. Computational methods, supported by accurate force fields, are essential tools for predicting and understanding the multifaceted role of fluorine in these complex biological systems acs.org.

Table 2: Types of Interactions Involving Fluorine in Biological Systems

| Interaction Type | Description | Significance |

| Fluorine Bonding | Short-contact interactions with various protein functional groups acs.orgnih.gov. | Contributes to binding affinity, though individual bonds are modest in strength acs.orgnih.govresearchgate.net. |

| Multipolar Interactions | Favorable orthogonal interactions between the C-F dipole and protein backbone carbonyls nih.govsoci.org. | Can substantially enhance the activity of small molecule inhibitors nih.gov. |

| Hydrophobic Interactions | Increased hydrophobicity of fluorinated side chains nih.gov. | Can enhance protein stability by increasing the buried hydrophobic surface area nih.gov. |

| Fluorous Effect | The tendency of fluorinated molecules to self-associate nih.gov. | Potentially useful for directing specific protein-protein interactions nih.gov. |

Emerging Research Applications and Future Directions

Development of Fluorinated Peptidomimetics and Drug Candidates

The introduction of 5,5,5-Trifluoro-DL-leucine into peptide sequences is a key strategy for creating fluorinated peptidomimetics with enhanced therapeutic potential. These modified peptides often exhibit improved stability, binding affinity, and pharmacokinetic profiles compared to their non-fluorinated counterparts.

5,5,5-Trifluoro-DL-leucine has been identified as a valuable building block for agents that can inhibit tumor cell invasion and combat bacterial infections chemicalbook.com. The presence of fluorine can enhance the binding of peptides to their biological targets through favorable noncovalent interactions, leading to greater binding affinity and selectivity researchgate.net. This principle is crucial for designing potent enzyme inhibitors.

The incorporation of fluorinated amino acids has been shown to improve the efficacy of peptide-based antimicrobial agents researchgate.net. Leucine (B10760876) residues are often critical for the membrane permeabilization activity of antimicrobial peptides (AMPs) mdpi.com. By replacing natural leucine with its trifluorinated analog, researchers can fine-tune the peptide's interaction with bacterial membranes, potentially leading to more potent and selective antimicrobial action. For instance, studies on the antimicrobial peptide melittin, which contains four leucine residues, have explored how modifications can enhance its antibacterial properties while reducing toxicity mdpi.com. While not directly using the trifluoro- variant, these studies highlight the importance of the leucine position for activity. Furthermore, research has shown that L-leucine can increase the susceptibility of drug-resistant Salmonella to certain antibiotics by stimulating metabolism and increasing reactive oxygen species frontiersin.org.

| Application Area | Finding |

| Antitumor | Can be used to inhibit the invasion of tumor cells chemicalbook.com. |

| Antimicrobial | Can be utilized in therapies against bacterial infections chemicalbook.com. |

| Enzyme Inhibition | Fluorination can modulate intermolecular forces to enhance the non-covalent binding of peptides to their biological targets nih.gov. |

| Drug Resistance | L-leucine has been shown to increase the sensitivity of drug-resistant bacteria to specific antibiotics frontiersin.org. |

A significant challenge in peptide-based drug development is their typically poor pharmacokinetic properties nih.gov. Fluorination of amino acid side chains is a proven strategy to improve hydrophobicity, membrane permeability, and metabolic stability nih.govnih.govnbinno.com. The replacement of hydrogen atoms with fluorine can shield vulnerable sites on a peptide from enzymatic degradation, extending its half-life in the body nbinno.com.

| Property | Effect of Fluorination |

| Bioavailability | Can be enhanced for amino acid-based medicinal agents researchgate.netnih.gov. |

| Metabolic Stability | Increased resistance to metabolism and enzymatic degradation nih.govnbinno.com. |

| Permeability | Can lead to higher membrane permeability nih.govnbinno.com. |

| Bioactivity | Can be modulated through enhanced target-binding affinity and selectivity researchgate.net. |

Advanced Materials Science Applications

The unique self-assembly properties of fluorinated amino acids are being harnessed in materials science to create novel biomaterials. The incorporation of 5,5,5-Trifluoro-DL-leucine into peptides can significantly influence their secondary and tertiary structures, leading to materials with enhanced stability and specific functions researchgate.netsigmaaldrich.comalkalisci.com.

A notable example is the biosynthetic incorporation of 5,5,5-trifluoroleucine into coiled-coil polypeptides. This modification was found to promote the bundling of the fluorinated proteins into highly thermostable nano- and micro-fibers nih.gov. This increased thermal stability makes such materials promising for various biomedical and technological applications sigmaaldrich.comalkalisci.com. The ability of fluorine to influence the self-assembly of amino acids offers a powerful tool for engineering bio-inspired materials with precisely controlled structures and functions researchgate.net.

Novel Probes for Molecular Recognition and Biological Studies

Fluorinated amino acids, including 5,5,5-Trifluoro-DL-leucine, are valuable as probes for studying biological systems. The fluorine atom serves as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Incorporating these amino acids into proteins allows for detailed studies of protein structure, dynamics, and interactions without perturbing the native conformation significantly nih.gov.

Furthermore, fluorinated peptides are being developed as biosensors and molecular probes for diagnostics and imaging researchgate.net. For example, 5,5,5-Trifluoro-DL-leucine has been used to stabilize variants of bacterial glucose-binding proteins, enabling their use as biosensors for monitoring blood glucose levels chemicalbook.com. The unique properties of fluorine make it an excellent tool for designing probes that can selectively recognize and report on specific biological molecules or events.

Strategies for Controlling Protein Fluorination in Mammalian Expression Systems

The ability to incorporate fluorinated amino acids into proteins within living cells opens up possibilities for producing novel proteins with enhanced functions. While much work has been done in bacterial systems like E. coli, recent advances have focused on mammalian expression systems nih.govnih.gov.

Studies using human cells (HEK293T) have shown that the incorporation of fluorinated amino acids can be controlled nih.govelsevierpure.com. The probability of incorporating a fluorinated analog into a growing polypeptide chain is a stochastic process that depends directly on the concentration of the fluorinated amino acid in the cell culture medium nih.gov. This discovery provides a clear framework for controlling the level of protein fluorination in mammalian cells, allowing researchers to fine-tune the properties of the resulting proteins for therapeutic or research purposes nih.gov. Another approach involves the direct fluorination of proteins after they have been synthesized, which can occur when fluorine is released during the metabolism of certain fluorine-containing drugs nih.gov.

Q & A

Basic Research Questions

Q. What are the key chemical properties of 5,5,5-Trifluoro-DL-leucine, and how do they influence its use in experimental systems?

- Answer : The compound (C₆H₁₀F₃NO₂, MW 185.14) features a trifluoromethyl group at the C5 position, significantly altering its hydrophobicity and steric bulk compared to natural leucine. The SMILES string (CC(C(F)(F)F)CC(C(O)=O)N) highlights its branched structure. These modifications reduce metabolic incorporation into proteins while enhancing resistance to enzymatic degradation, making it useful for selective pressure in microbial studies . Analytical methods such as HPLC (≥98% purity verification) and mass spectrometry are critical for confirming its structural integrity in experimental setups.

Q. How is 5,5,5-Trifluoro-DL-leucine employed in microbial selection assays?

- Answer : In Saccharomyces cerevisiae, the compound acts as a leucine analog to select for strains with mutations in the LEU4 gene (encoding α-isopropylmalate synthase). Resistance arises from mutations that disrupt feedback inhibition by leucine, enabling isoamyl alcohol overproduction. This is leveraged in metabolic engineering to enhance flavor compounds in fermented products . For bacterial systems (e.g., E. coli), sensitivity to the analog can identify tRNA modification deficiencies affecting amino acid metabolism .

Q. What methodologies are used to synthesize and purify 5,5,5-Trifluoro-DL-leucine derivatives for peptide studies?

- Answer : Fmoc-protected 5,5,5-Trifluoro-DL-leucine (CAS 777946-04-0) is synthesized via solid-phase peptide synthesis (SPPS). The Fmoc group is removed using piperidine, and purity is confirmed via reverse-phase HPLC and NMR. The trifluoromethyl group introduces steric hindrance, requiring optimized coupling conditions (e.g., HBTU/DIPEA activation) to ensure efficient incorporation into peptides .

Advanced Research Questions

Q. How does 5,5,5-Trifluoro-DL-leucine disrupt feedback inhibition in leucine biosynthesis, and what are the implications for metabolic engineering?

- Answer : The compound competitively inhibits α-isopropylmalate synthase (IPMS) by mimicking leucine’s structure but evading regulatory feedback due to its trifluoromethyl group. In S. cerevisiae, this leads to upregulation of the leucine biosynthetic pathway, increasing isoamyl alcohol (a precursor of isoamyl acetate) by 1.8–2.7-fold in engineered strains. Site-directed mutagenesis of LEU4 (e.g., T123A substitution) further enhances resistance and pathway flux, demonstrating its utility in flavor compound overproduction .

Q. What experimental strategies resolve contradictions in microbial resistance/sensitivity profiles to 5,5,5-Trifluoro-DL-leucine across species?

- Answer : Discrepancies arise from species-specific tRNA modification machinery. For example, S. cerevisiae with LEU4 mutations exhibit resistance, while E. coli trmD3 mutants (lacking tRNA m¹G37 methylation) show hypersensitivity. Comparative studies should combine RNA-seq (to assess tRNA modification levels) and enzyme kinetics (to measure IPMS inhibition constants). Cross-species complementation assays (e.g., expressing yeast LEU4 in bacteria) can clarify mechanistic differences .

Q. How does the trifluoromethyl group impact protein stability and function when incorporated into synthetic peptides?

- Answer : The group increases peptide hydrophobicity and thermal stability, as shown by circular dichroism (CD) and differential scanning calorimetry (DSC). However, it may disrupt helical conformations due to steric clashes. Computational modeling (e.g., MD simulations) paired with X-ray crystallography of modified enzymes (e.g., leucine zippers) reveals localized structural distortions affecting substrate binding or oligomerization .

Methodological Considerations

Q. What analytical techniques are essential for validating the role of 5,5,5-Trifluoro-DL-leucine in experimental outcomes?

- Answer :

- Metabolomics : LC-MS to quantify isoamyl alcohol and related metabolites in microbial cultures .

- Structural Analysis : X-ray crystallography or cryo-EM to visualize IPMS-inhibitor interactions .

- Kinetic Assays : Stop-flow techniques to measure IPMS inhibition rates (K_i values) .

Q. How can researchers design controls to account for off-target effects of 5,5,5-Trifluoro-DL-leucine in selection assays?

- Answer : Use isogenic wild-type and mutant strains (e.g., LEU4 knockout) in parallel. Supplement media with natural leucine to distinguish analog-specific effects from general leucine auxotrophy. RNA interference (RNAi) targeting tRNA-modifying enzymes (e.g., TRM5) can further isolate metabolic impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.